molecular formula C24H34N4O2S B2640148 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946242-03-1

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2640148
CAS No.: 946242-03-1
M. Wt: 442.62
InChI Key: GMEOZFSAMWCQFG-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H34N4O2S and its molecular weight is 442.62. The purity is usually 95%.
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Biological Activity

3,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific protein interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be structurally represented as follows:

C19H26N4O1S\text{C}_{19}\text{H}_{26}\text{N}_{4}\text{O}_{1}\text{S}

This structure features a sulfonamide group, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that this compound may act as a SHP2 inhibitor . SHP2 (Src Homology 2 Domain-containing Phosphatase 2) plays a critical role in various signaling pathways that regulate cell proliferation and survival. Inhibition of SHP2 has been linked to the suppression of cancer cell growth and induction of apoptosis in certain tumor types .

Anticancer Properties

Several studies have evaluated the anticancer efficacy of compounds similar to this compound:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HT-29 (colon) cells. Results showed significant antiproliferative activity, with IC50 values indicating potent inhibition of cell growth .

In Vitro Studies

In vitro assays utilizing the MTT method have demonstrated that this compound effectively reduces metabolic activity in cancer cells, correlating with cell viability reductions. The MTT assay measures cell viability based on mitochondrial activity, providing insights into the cytotoxic effects of the compound .

Case Studies

Case Study 1 : A study focused on SHP2 inhibitors noted that modifications to the piperazine moiety significantly enhanced selectivity and potency against cancer cell lines. The analogs demonstrated reduced off-target effects compared to traditional chemotherapeutics, suggesting a favorable therapeutic index .

Case Study 2 : Another investigation into sulfonamide derivatives revealed their ability to induce apoptosis in resistant cancer cell lines. The mechanism was attributed to increased oxidative stress and disruption of mitochondrial integrity, leading to programmed cell death .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
Antiproliferative ActivityHepG212.5SHP2 inhibition
Antiproliferative ActivityMCF-715.0Induction of apoptosis
Antiproliferative ActivityHT-2910.0Disruption of mitochondrial function

Properties

IUPAC Name

3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O2S/c1-18-5-7-22(15-19(18)2)31(29,30)25-17-24(28-13-11-26(3)12-14-28)20-6-8-23-21(16-20)9-10-27(23)4/h5-8,15-16,24-25H,9-14,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEOZFSAMWCQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.